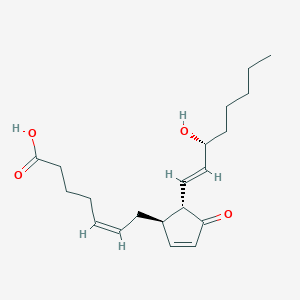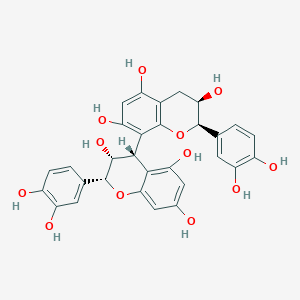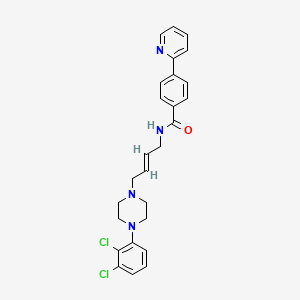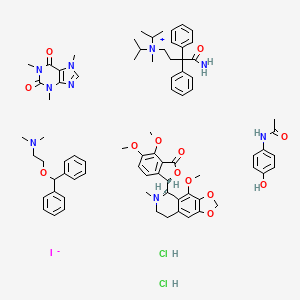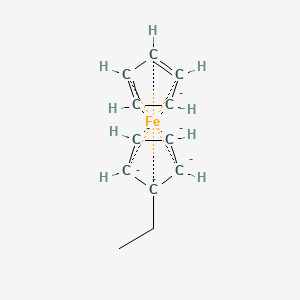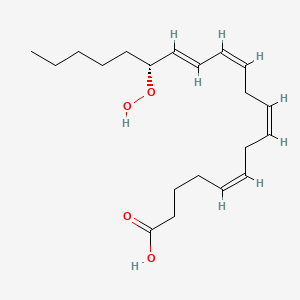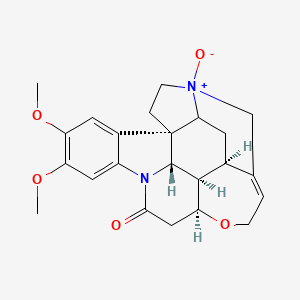
Brucine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brucine N-oxide is a natural product found in Strychnos nux-vomica, Strychnos lucida, and Strychnos wallichiana with data available.
Scientific Research Applications
1. Pharmacological Activities
Brucine N-oxide (BNO), along with Brucine (BRU), are known for their comprehensive pharmacological activities. Studies indicate that they have properties such as anti-inflammatory and analgesic effects. A comparative study involving in silico ADMET prediction and in vivo toxicity evaluation, as well as exploration of potential action mechanisms, was conducted for both BRU and BNO. The research suggests that both compounds might induce liver injury, with BRU potentially having a stronger hepatotoxic effect. The study further explored the mechanism of hepatotoxicity, which might relate to phosphorylation, kinase activity, and signal transduction for BRU, and signal transduction and gap junctions for BNO (Gao et al., 2023).
2. Anti-tumor Effects
There is evidence of BNO's anti-tumor effects in vitro. An investigation of the optimal conditions for one-step synthesis of BNO revealed that it has inhibitory effects on the proliferation of human cell lines of nasopharyngeal carcinoma, stomach carcinoma, and liver carcinoma. Under optimal conditions, the synthesis process produced high-purity BNO, which demonstrated significant inhibition of cell proliferation (Yang, 2011).
3. Analytical and Detection Applications
The use of BNO has been explored in analytical chemistry, particularly in the detection of oxidisable nitrogen oxides in cigarette smoke. The methodology involves converting the oxides of nitrogen in the smoke to nitrate, which is then determined using a modified version of a known method. This showcases BNO's utility in analytical applications (Smith et al., 1967).
4. Allosteric Enhancement of Receptor Binding
In the context of muscarinic receptors, BNO has been shown to enhance acetylcholine binding at specific receptor subtypes. This suggests the possibility of developing muscarinic agents with a highly targeted mode of action, potentially beneficial in the early stages of Alzheimer's Disease (Birdsall et al., 1997).
5. Embryotoxicity Studies
Embryotoxicity studies involving BNO demonstrated its lower embryotoxic effects compared to brucine in zebrafish. This involved observing the development of zebrafish embryos and sperm, highlighting BNO's comparative safety in this aspect (Bian Hui-min, 2011).
properties
Product Name |
Brucine N-oxide |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4aR,5aS,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+,25?/m0/s1 |
InChI Key |
HHHQMKWPZAYIAE-AWRJASDASA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CC[N+]5([C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)[O-])OC |
SMILES |
COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC |
synonyms |
brucine N-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



